5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Used in the preparation of central nervous system depressants. Intermediate in the synthesis of Carteolol, a β-Adrenergic blocker and an antiarrhythmic agent. Carbostyril derivative.
Brand Name: Vulcanchem
CAS No.: 51781-14-7
VCID: VC21348986
InChI: InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14)
SMILES: C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

CAS No.: 51781-14-7

Cat. No.: VC21348986

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril - 51781-14-7

CAS No. 51781-14-7
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14)
Standard InChI Key VQTWQOBNPISQPG-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3
Canonical SMILES C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3
Appearance Off-white Solid

Chemical Identity and Basic Properties

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril represents a specialized organic compound with significant pharmaceutical relevance. It is formally identified by the Chemical Abstracts Service (CAS) registry number 51781-14-7. The compound is also known by its synonym 3,4-Dihydro-5-(2-oxiranylmethoxy)-2(1H)-quinolinone, which highlights its structural characteristics . Additionally, it is recognized in pharmaceutical quality control as Carteolol HCl EP Impurity C, indicating its relationship to the beta-adrenergic blocking agent Carteolol . This identification is particularly important in pharmaceutical manufacturing and regulatory contexts, where trace impurities must be precisely monitored and controlled.

The compound possesses a molecular formula of C12H13NO3, corresponding to a molecular weight of 219.24 g/mol . Its chemical structure features a dihydrocarbostyril core (a partially reduced quinoline system with a lactam functionality) substituted with an epoxypropoxy group at the 5-position. This structural arrangement confers specific reactivity patterns that make the compound valuable as a synthetic intermediate. The epoxide functional group, in particular, provides a reactive site for nucleophilic ring-opening reactions, which is exploited in subsequent synthetic transformations.

Table 1: Chemical Identification Parameters

ParameterValue
Chemical Name5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
CAS Number51781-14-7
Synonyms3,4-Dihydro-5-(2-oxiranylmethoxy)-2(1H)-quinolinone; Carteolol HCl EP Impurity C
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
PSA54.35000
LogP1.43400
PropertyDescription
Physical AppearanceOff-white solid; Colorless amorphous solid; Colorless powder
Melting Point172-173°C
SolubilitySoluble in chloroform, dichloromethane, and DMSO
Storage Conditions2-8°C, protected from air and light
Stability ConsiderationsSensitive to air oxidation and photodegradation

Practical handling considerations for laboratory use include recommendations for gentle shaking of containers to dislodge any product that may have adhered to vial caps during transportation . This practical guidance helps minimize product loss and contamination, ensuring the integrity of the compound for subsequent applications.

Synthetic Methodology and Production

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril involves specific chemical transformations under controlled conditions. The compound is primarily prepared by reacting 5-hydroxy-3,4-dihydrocarbostyril with an epihalogenohydrin, typically epichlorohydrin or epibromohydrin, in the presence of an appropriate acid acceptor . This synthetic route represents an efficient pathway to introduce the epoxypropoxy functionality at the 5-position of the dihydrocarbostyril core.

Detailed experimental procedures have been documented in patent literature, providing specific reaction parameters for optimal synthesis. In one representative method (Example 1), 1.53 g of 5-hydroxy-3,4-dihydrocarbostyril and 3.5 g of epichlorohydrin are added to 30 ml of a methanolic solution containing 0.216 g of sodium metal . This reaction mixture is stirred at a temperature range of 55-60°C for 4 hours. After cooling, the precipitated sodium chloride is filtered out, and the filtrate is concentrated under reduced pressure. The resulting residue undergoes warm extraction with ethyl acetate, followed by distillation and recrystallization from acetone-ethyl ether to yield 1.0 g of the target compound .

An alternative synthetic approach (Example 2) employs epibromohydrin instead of epichlorohydrin. In this method, a mixture of 1.63 g of 5-hydroxy-3,4-dihydrocarbostyril, 2.5 g of epibromohydrin, and 2 drops of piperidine is heated at 100°C for 4 hours with continuous stirring . The reaction mixture is subsequently concentrated under reduced pressure, and the residue is recrystallized from acetone, yielding 1.2 g of the desired product.

Table 3: Synthetic Reaction Parameters

ParameterExample 1 MethodExample 2 Method
Starting Materials5-hydroxy-3,4-dihydrocarbostyril + epichlorohydrin5-hydroxy-3,4-dihydrocarbostyril + epibromohydrin
Reaction Conditions55-60°C, 4 hours100°C, 4 hours
Catalyst/BaseSodium metal in methanolPiperidine
Purification MethodExtraction with ethyl acetate, recrystallization from acetone-ethyl etherRecrystallization from acetone
Yield1.0 g (yield percentage not specified)1.2 g (yield percentage not specified)

The reaction mechanism involves nucleophilic substitution, where the phenoxide ion generated from 5-hydroxy-3,4-dihydrocarbostyril attacks the less hindered carbon of the epihalogenohydrin, displacing the halide and forming the ether linkage. The epoxide ring remains intact during this process, preserving this reactive functionality for subsequent transformations. The choice of acid acceptor (base) is crucial for the reaction's success, with options including alkali metals, alkali hydroxides, alkali carbonates, and organic bases like piperidine, piperazine, pyridine, or lower alkylamines .

Applications and Pharmaceutical Significance

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril serves as a versatile intermediate with specific applications in pharmaceutical synthesis. Its primary significance lies in its role as a precursor in the preparation of central nervous system depressants, highlighting its importance in neurological drug development . Additionally, the compound functions as a key intermediate in the synthesis pathway of Carteolol, a β-adrenergic blocker and antiarrhythmic agent used in various cardiovascular applications .

The compound's utility stems from its reactive epoxide group, which readily participates in ring-opening reactions with nucleophiles. Patent literature describes the reaction of 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril with alkylamines to produce 5-(2-hydroxy-3-alkylamino)propoxy-3,4-dihydrocarbostyril derivatives . These derivatives exhibit pharmacological activity and can form acid addition salts with various acids, enhancing their water solubility and stability against heat and light degradation .

The reaction between 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril and alkylamines typically employs a molar excess of the alkylamine (2-4 moles per mole of the epoxide) and proceeds at temperatures between 40-60°C for 3-5 hours . This transformation represents the critical step in converting the intermediate into bioactive final products with therapeutic potential.

Reaction Chemistry and Derivative Formation

The chemical reactivity of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril centers primarily on its epoxide functionality, which serves as an electrophilic site prone to nucleophilic attack. The strained three-membered epoxide ring creates significant angular strain and polarization of the C-O bonds, making it highly susceptible to ring-opening reactions. This reactivity pattern forms the basis for the compound's utility in constructing more complex molecular structures with pharmaceutical relevance.

When reacted with alkylamines (RNH2, where R represents a straight or branched alkyl group having 1 to 4 carbon atoms), the epoxide undergoes regioselective ring-opening to form 5-(2-hydroxy-3-alkylamino)propoxy-3,4-dihydrocarbostyril derivatives . This transformation introduces both a hydroxyl group at the 2-position and an alkylamine moiety at the 3-position of the propoxy linker. The regioselectivity typically favors nucleophilic attack at the less hindered carbon of the epoxide, resulting in predictable structural outcomes.

The reaction conditions for derivative formation are well-documented in the literature. Typically, the process involves combining 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril with a 2-4 molar excess of the desired alkylamine in the presence or absence of solvents such as lower alkanols (methanol, ethanol, propanol), ethyl acetate, or inert hydrocarbons . The reaction proceeds at temperatures ranging from 40-60°C for 3-5 hours under atmospheric pressure, though elevated pressures can also be employed if desired .

Table 5: Derivative Formation Parameters

ParameterTypical Conditions
Reactants5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril + alkylamine
Molar Ratio1:2-4 (epoxide:alkylamine)
Temperature Range40-60°C (optimal); 0-80°C (full range)
Reaction Time3-5 hours (optimal); 2-8 hours (full range)
Preferred SolventsLower alkanols (methanol, ethanol)
PressureTypically atmospheric

The resulting derivatives can be isolated as free bases or converted to acid addition salts using various organic or inorganic acids. The salt formation process typically involves dissolving the reaction product in an appropriate solvent (acetone, ethanol, isopropanol, chloroform) and adding a solution of the desired acid in the same solvent . This results in the precipitation of crystalline acid addition salts, which can be further purified by recrystallization from lower alkanols if needed. The acid addition salts exhibit enhanced water solubility and improved stability compared to the free base forms, making them potentially more suitable for pharmaceutical applications .

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